![molecular formula C14H15F3N2O2S B2485297 2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(propan-2-yl)acetamide CAS No. 459421-15-9](/img/structure/B2485297.png)

2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(propan-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

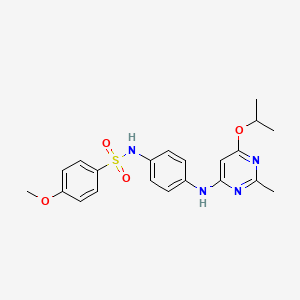

This chemical belongs to a class of compounds known for their potential in various applications due to their unique structural features. It shares a core structure with benzothiazin derivatives, which have been synthesized and studied for their biological activities, including antifungal, antioxidant, and antimicrobial properties.

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions followed by cyclization. For instance, N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide derivatives have been synthesized by condensing substituted amines with maleic anhydride, followed by cyclization with o-aminothiophenol, showcasing a method that could be relevant for synthesizing the compound (Gupta & Wagh, 2006).

Molecular Structure Analysis

Structural elucidation techniques such as NMR, mass, and elemental analysis play a crucial role in confirming the identity of synthesized compounds. For example, novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides were characterized in this manner, suggesting similar approaches for our target compound (Ahmad et al., 2012).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds often include reactions with various agents to introduce or modify functional groups. For example, the interaction with hydrazine hydrate for cyclization or with acetyl chloride for acetylation could be relevant for modifying the target compound to enhance its biological activity or solubility (Negrebetsky et al., 2008).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the compound's behavior under different conditions. Crystallographic analysis, for instance, provides insights into the molecular and crystal structure, aiding in the prediction of physical properties and potential applications (Bunev et al., 2013).

Chemical Properties Analysis

Chemical properties include reactivity towards different chemical reagents, stability under various conditions, and potential for chemical modifications. The synthesis and characterization of compounds like the target molecule often involve exploring these properties to determine their suitability for further development as bioactive molecules or for other applications (Mercadante et al., 2013).

Aplicaciones Científicas De Investigación

Antifungal Activity

A series of compounds similar to the specified chemical structure have been synthesized and screened for their antifungal activity against various fungi such as Tricophyton rubrum, Epidermophyton floccosum, and Malassezia furfur. Some compounds exhibited appreciable antifungal activity, indicating their potential in developing new antifungal agents (Gupta & Wagh, 2006).

Photovoltaic Efficiency and Ligand-Protein Interactions

The compound's derivatives have been investigated for their vibrational spectra, electronic properties, photochemical, and thermochemical modeling to analyze their potential as photosensitizers in dye-sensitized solar cells (DSSCs). They show good light harvesting efficiency (LHE) and free energy of electron injection, making them suitable for photovoltaic applications. Additionally, molecular docking studies have indicated these compounds' binding interactions with Cyclooxygenase 1 (COX1), suggesting potential in drug discovery (Mary et al., 2020).

Synthesis and Antimicrobial Activities

New derivatives of the compound have been synthesized and shown to possess antimicrobial activities against various bacteria, including Gram-positive strains such as Bacillus subtilis and Streptococcus lactis. This highlights the potential of these compounds in developing new antimicrobial agents (Dabholkar & Gavande, 2016).

Antioxidant Studies

Another study focused on the synthesis of N-substituted benzyl/phenyl derivatives and evaluated their antioxidant activities. Many of these compounds were found to possess moderate to significant radical scavenging activity, suggesting their use in creating antioxidant therapies (Ahmad et al., 2012).

Mecanismo De Acción

Safety and Hazards

The safety information for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N2O2S/c1-7(2)18-12(20)6-11-13(21)19-9-5-8(14(15,16)17)3-4-10(9)22-11/h3-5,7,11H,6H2,1-2H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPSVNSGFIGETB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CC1C(=O)NC2=C(S1)C=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(propan-2-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/no-structure.png)

![2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-methylamino]acetic acid](/img/structure/B2485218.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(2,4-dioxooxazolidin-3-yl)ethyl)urea](/img/structure/B2485221.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-propan-2-yloxybenzamide](/img/structure/B2485223.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2485225.png)

![1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2485226.png)

![2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine](/img/structure/B2485233.png)

![1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-ol](/img/structure/B2485235.png)

![2,6-Dimethylphenyl 2-[2,4-difluoro(phenylsulfonyl)anilino]acetate](/img/structure/B2485237.png)